2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol
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Overview
Description
2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol is an organic compound that features a phenyl ring substituted with an isopropyl group and a pyrrolidine ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-isopropylbenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-isopropylbenzaldehyde reacts with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)acetone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethanol
- 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol
- 2-(4-Propylphenyl)-2-(pyrrolidin-1-yl)ethanol
Uniqueness
2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its analogs with different alkyl groups.
Properties
Molecular Formula |
C15H23NO |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)-2-pyrrolidin-1-ylethanol |
InChI |
InChI=1S/C15H23NO/c1-12(2)13-5-7-14(8-6-13)15(11-17)16-9-3-4-10-16/h5-8,12,15,17H,3-4,9-11H2,1-2H3 |
InChI Key |
QDZZZASAXANEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CO)N2CCCC2 |
Origin of Product |
United States |
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